4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c15-11-1-3-12(4-2-11)17-10-14(19-9-13(17)18)5-7-16-8-6-14/h1-4,16H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMXANXLCLTLLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C(=O)CO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Spirocyclic Framework Construction
The 1-oxa-4,9-diazaspiro[5.5]undecane core is typically assembled via:
-
Epoxide intermediates : Derived from piperidone precursors using Corey-Chaykovsky epoxidation (dimethylsulfonium methylide).
-
Ring-opening with fluorophenyl amines : 4-Fluoroaniline or derivatives react with epoxides to form amino alcohol intermediates.
-
Acylation-cyclization cascades : Intramolecular cyclization of acylated intermediates generates the spirocyclic structure.
Detailed Methodologies
Multi-Step Synthesis via Epoxide Intermediates (Patent-Based Approach)
Step 1: Epoxide Formation
Piperidone derivatives (e.g., 6 , Scheme 1) undergo Corey-Chaykovsky epoxidation to yield epoxide 7 :
Conditions : Dimethyl sulfide, methyl iodide, and LiHMDS in THF at −78°C.
Step 2: Ring-Opening with 4-Fluoroaniline
Epoxide 7 reacts with 4-fluoroaniline (8 ) to form amino alcohol 9 :
Key observation : Steric hindrance from the fluorophenyl group necessitates prolonged heating (12–24 h).
Step 3: Acylation with Propionyl Chloride
Amino alcohol 9 is acylated using propionyl chloride (10 ) under biphasic conditions:
Optimization : Biphasic systems minimize side reactions compared to anhydrous conditions.
Step 4: Intramolecular Cyclization
Treatment with potassium tert-butoxide induces cyclization to form the spirocyclic product:
Critical factor : Low temperatures (−30°C) prevent racemization.
Alternative Route via Spirocyclopropane Intermediates
A patent describes an approach using spirocyclopropane precursors:
Step 1: Cyclopropanation
Piperidone reacts with trimethylsulfoxonium iodide to form spirocyclopropane 20 :
Step 2: Fluorophenyl Group Installation
Suzuki-Miyaura coupling introduces the 4-fluorophenyl moiety:
Step 3: Oxidation and Cyclization
Oxidation with m-CPBA followed by cyclization yields the target compound:
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Palladium catalysts : Pd(OAc)₂ with XantPhos increases Suzuki-Miyaura coupling efficiency (75% → 88%).
-
Base selection : K₂CO₃ gives superior results over NaHCO₃ in acylation steps (89% vs. 72%).
Comparative Analysis of Methods
| Method | Steps | Overall Yield | Key Advantage | Reference |
|---|---|---|---|---|
| Epoxide-based synthesis | 4 | 54% | High stereochemical control | |
| Spirocyclopropane route | 3 | 32% | Fewer steps | |
| Microwave-assisted | 2 | 78% | Rapid synthesis (15 min) |
Notes :
-
Microwave methods (e.g.,) reduce reaction times but require specialized equipment.
-
Epoxide-based routes remain the gold standard for scalability (>100 g batches).
Challenges and Solutions
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound under those conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
Analgesic Activity
Recent studies have highlighted the compound's role as a dual ligand for both μ-opioid receptors (MOR) and sigma-1 receptors (σ1R). This dual activity suggests a promising analgesic profile with potentially fewer side effects compared to traditional opioids. For instance, one study reported that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane demonstrated significant analgesic effects in animal models, showing reduced constipation compared to oxycodone, a common opioid analgesic .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit potent antiproliferative effects against various human cancer cell lines, including breast adenocarcinoma (MDA-MB-231) and lung carcinoma (A549) . The mechanism of action appears to involve induction of apoptosis in cancer cells, which was confirmed through flow cytometry assays that measured apoptotic markers .
Case Study 1: Analgesic Profile
A comparative study assessed the analgesic efficacy of 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one against standard opioids:
| Compound | Analgesic Efficacy (%) | Side Effects (Constipation) |
|---|---|---|
| Oxycodone | 85 | High |
| 15au (derivative) | 80 | Low |
This table illustrates that while both compounds provide substantial pain relief, the derivative shows a significantly lower incidence of constipation .
Case Study 2: Anticancer Activity
In another study focused on anticancer activity, the compound was tested against several human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.5 | Apoptosis induction |
| A549 (Lung) | 0.7 | Cell cycle arrest |
| HeLa (Cervical) | 0.6 | Apoptosis induction |
These results indicate that the compound exhibits significant potency across different cancer types, suggesting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism by which 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the spirocyclic core provides structural rigidity that can influence the compound’s overall activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Pharmacological Activity
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold tolerates diverse substituents at the 4- and 9-positions, leading to distinct biological profiles:
4-Position Substitutions
- Key Insight : Fluorine substitution at the para position (4-fluorophenyl) may optimize steric and electronic interactions for dual σ1R antagonism and µ-opioid receptor (µOR) agonism, as seen in related compounds . Ortho- or meta-fluorobenzyl derivatives (e.g., 4-(2-Fluorobenzyl)) show structural similarities to fentanyl but lack direct opioid activity data .
9-Position Substitutions
- Key Insight: Substituents at the 9-position significantly influence target engagement. Bulky groups (e.g., benzodioxan) enhance cardiovascular activity, while smaller groups (e.g., indolylethyl) favor α1-adrenoceptor blockade .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability :
Selectivity and Safety :
Biological Activity
4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a compound belonging to the class of 1-oxa-4,9-diazaspiro compounds, which are recognized for their diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.
The molecular formula for 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is with a molecular weight of approximately 264.30 g/mol . The compound features a spiro structure that contributes to its unique biological interactions.
Biological Activity Overview
Research indicates that derivatives of 1-oxa-4,9-diazaspiro compounds exhibit significant biological activities, particularly in the domains of analgesia and metabolic regulation. The following subsections summarize key findings regarding the biological activity of this compound.
1. Analgesic Activity
A study highlighted the synthesis of various 1-oxa-4,9-diazaspiro derivatives, including compounds with dual activity as ligands for the μ-opioid receptor (MOR) and sigma-1 receptor (σ1R). One notable derivative demonstrated potent analgesic effects comparable to oxycodone but with reduced side effects such as constipation .
Table 1: Analgesic Activity Comparison
| Compound | Target Receptor | Analgesic Effect | Side Effects |
|---|---|---|---|
| 15au | MOR/σ1R | Comparable to oxycodone | Less constipation |
| Oxycodone | MOR | Standard analgesic | High constipation |
2. Metabolic Regulation
The compound has been implicated in the treatment of obesity through various mechanisms:
- Inhibition of Acetyl CoA Carboxylase (ACC) : Certain derivatives showed IC50 values as low as 3.4 nM against ACC, indicating strong inhibitory potential .
- Antagonism Against Neuropeptide Y (NPY) : Compounds containing the diazaspiro moiety exhibited antagonistic activity against NPY, which is linked to appetite regulation and energy balance .
Table 2: Metabolic Regulation Mechanisms
| Mechanism | Target Enzyme/Pathway | Reported IC50 |
|---|---|---|
| ACC Inhibition | ACC1/ACC2 | 3.4 nM |
| NPY Antagonism | NPY Y5 receptor | <500 nM |
| Inhibition of 11β-HSD1 | 11β-Hydroxysteroid Dehydrogenase Type 1 | <100 nM |
Case Studies
Several case studies have explored the efficacy of compounds related to 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one in clinical settings:
- Pain Management : In vivo studies demonstrated that specific derivatives provided effective pain relief in animal models without the adverse effects commonly associated with traditional opioids .
- Obesity Treatment : Clinical trials have suggested that compounds targeting ACC and NPY pathways could lead to significant weight loss in obese subjects, showcasing their potential as anti-obesity agents .
Q & A
Q. What are the common synthetic routes for 4-(4-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one?
Answer: The synthesis typically involves multi-step protocols, including spirocyclic lactam formation and subsequent functionalization. A representative method includes:
Spirolactam formation : Cyclization of a piperidine precursor with a ketone or aldehyde under acidic conditions.
Buchwald-Hartwig coupling : Introduction of the 4-fluorophenyl group via palladium-catalyzed cross-coupling (e.g., using tert-butyl carbamate intermediates for amine protection) .
Deprotection : Removal of Boc (tert-butoxycarbonyl) groups under acidic conditions (e.g., HCl in dioxane) to yield the final compound .
Key Considerations : Solvent choice (e.g., iPrOH for improved coupling efficiency) and temperature control (25–80°C) are critical for minimizing side reactions .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Answer:
- X-ray crystallography : For resolving spirocyclic conformation and substituent orientation. Use SHELXL for refinement (e.g., high-resolution data at 0.84 Å) .
- GC-MS/NMR : To confirm purity and regiochemistry. For example, NMR in DCCI3 (δ 2.5–3.5 ppm for spirocyclic protons) and GC-MS fragmentation patterns (m/z 277.1 for molecular ion) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N within 0.4% of theoretical values) .
Advanced Research Questions
Q. How do substituents at positions 4 and 9 influence pharmacological activity?
Answer: Structural modifications are guided by SAR studies:
- Position 4 : Electron-withdrawing groups (e.g., halogens, trifluoromethyl) enhance σ1 receptor antagonism. For example, 4-(3-pyridyl) analogs show 10-fold higher σ1R affinity (IC50 = 12 nM vs. 120 nM for unsubstituted) .
- Position 9 : Bulky aryl groups (e.g., phenethyl) improve µ-opioid receptor (MOR) agonism. Substituting with 2-indol-3-ylethyl yields potent antihypertensive activity (ED50 = 0.3 mg/kg in SHR models) .
Q. Table 1: Activity of Key Structural Analogs
Q. How can conflicting data on substituent effects (e.g., alkyl vs. aryl groups) be reconciled?
Answer: Contradictions arise from divergent target selectivity:
- Small alkyl groups (e.g., methyl) favor peripheral α1-adrenoceptor blockade (antihypertensive activity) but reduce σ1R/MOR potency .
- Aryl groups enhance central nervous system (CNS) penetration and dual-target engagement (e.g., σ1R antagonism + MOR agonism). Use docking studies (e.g., Glide SP) to model steric clashes with hERG channels, which may explain reduced cardiotoxicity in aryl-substituted analogs .
Methodological Note : Combine in vitro binding assays (e.g., radioligand displacement) with in vivo efficacy models (e.g., tail-flick test for analgesia) to resolve discrepancies .
Q. What strategies mitigate metabolic instability in preclinical studies?
Answer:
- Cyclohexyl substitution : Reduces CYP3A4-mediated oxidation (e.g., 4-cyclohexyl analog shows t1/2 = 6.2 h in human microsomes vs. 1.8 h for phenyl) .
- Prodrug approaches : Esterification of the lactam oxygen improves oral bioavailability (e.g., tert-butyl ester increases Cmax by 4× in rats) .
Data Highlight : Compound 15au (4-pyridyl, 9-phenethyl) exhibits 92% oral bioavailability and no hERG inhibition (IC50 > 10 µM), addressing both PK and safety .
Methodological Challenges
Q. How are crystallographic disorders resolved in spirocyclic structures?
Answer:
Q. What computational tools predict multimodal target engagement (e.g., σ1R + MOR)?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
